molecular formula C15H18N4O3 B8130623 1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B8130623
M. Wt: 302.33 g/mol
InChI Key: GLLDSAHXIQJDDL-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxylic acid derivative featuring a phenyl ring substituted with an ethylamino carbonyl group at the para position and an isopropyl group at the triazole's 5-position.

Properties

IUPAC Name

1-[4-(ethylcarbamoyl)phenyl]-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-4-16-14(20)10-5-7-11(8-6-10)19-13(9(2)3)12(15(21)22)17-18-19/h5-9H,4H2,1-3H3,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLDSAHXIQJDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. . This reaction is highly regioselective and can be performed under mild conditions, making it suitable for industrial production.

In an industrial setting, the synthesis may involve the use of flow chemistry techniques to enhance reaction efficiency and scalability . Flow chemistry allows for continuous production and better control over reaction parameters, which is advantageous for large-scale manufacturing.

Chemical Reactions Analysis

1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

These reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products .

Scientific Research Applications

1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

1-(4-Fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1017470-58-4)
  • Structure : Substituted with a para-fluoro group on the phenyl ring.
  • Properties : Molecular weight 267.24 (C₁₂H₁₁F₂N₃O₂) .
  • Activity: Fluorinated analogs are common in medicinal chemistry due to enhanced metabolic stability and lipophilicity.
1-(2,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : 2,4-Difluorophenyl substitution.
  • Properties : Molecular weight 267.23 (C₁₂H₁₁F₂N₃O₂) .
  • Activity : Difluorinated derivatives often exhibit improved target selectivity, though activity varies with substitution patterns .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Chlorophenyl and trifluoromethyl substituents.
  • Activity : Demonstrated high growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, attributed to electron-withdrawing groups enhancing interaction with biological targets .
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid (CAS 499771-21-0)
  • Structure : Trifluoromethylphenyl substitution.
  • Properties : Melting point 155–156°C; molecular weight 271.19 (C₁₁H₈F₃N₃O₂) .
  • Application : Used as a building block in agrochemicals and pharmaceuticals, highlighting the versatility of triazole-carboxylic acids .

Physicochemical Properties and Stability

  • Thermal Stability: Decarboxylation: 1,2,3-Triazole-4-carboxylic acids undergo decarboxylation at ~175°C, as observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid . The ethylamino carbonyl group may alter decomposition kinetics due to steric or electronic effects.
  • Molecular Weight and Solubility: Halogenated analogs (e.g., fluorophenyl derivatives) have molecular weights ~267–271 g/mol .

Biological Activity

1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic activities based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H19N5O3
  • Molecular Weight : 319.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are the key findings related to its biological activities:

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown significant antiproliferative effects against various cancer cell lines including breast carcinoma (MCF7) and colon carcinoma (HCT116). In vitro studies demonstrated IC50 values indicating effective inhibition of cell growth1.
    • A study reported that derivatives of triazole compounds exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin2.
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells as evidenced by morphological changes such as membrane blebbing and chromatin condensation2.
    • It has been noted to reduce mitochondrial membrane potential and induce DNA damage without directly intercalating with DNA2.

Antimicrobial Activity

  • Antibacterial and Antifungal Effects :
    • The compound has demonstrated activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity against Candida albicans was observed3.
    • Comparative studies indicated that certain derivatives possess stronger antimicrobial properties than conventional antibiotics3.

Additional Biological Activities

  • Antileishmanial Activity :
    • Preliminary evaluations suggest that the compound exhibits significant antileishmanial properties when tested against Leishmania aethiopica promastigotes, showing promise as a lead candidate for further development4.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated antiproliferative effects on MCF7 and HCT116 cell lines with IC50 values < 10 µM.
Study 2Demonstrated apoptosis induction in Jurkat T-cells with DNA fragmentation observed.
Study 3Reported antimicrobial activity with minimum inhibitory concentrations (MIC) values comparable to established antibiotics.

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